5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
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Overview
Description
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:
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Starting Material Preparation: : The synthesis begins with the preparation of the appropriate pyridine derivative. For example, 3-bromo-5-(trifluoromethyl)pyridine can be prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
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Cyclization: : The pyridine derivative undergoes cyclization to form the pyrazolo[3,4-b]pyridine core. This step often involves the use of hydrazine or its derivatives under specific reaction conditions .
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Bromination: : The final step involves the bromination of the pyrazolo[3,4-b]pyridine core to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its unique chemical properties.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.
Agrochemicals: It may function by disrupting essential biological processes in target pests, leading to their elimination.
Comparison with Similar Compounds
5-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine: can be compared with other similar compounds:
5-bromo-3-(trifluoromethyl)pyridin-2-amine: This compound has a similar structure but lacks the pyrazole ring, which may affect its chemical reactivity and applications.
3-bromo-5-fluoro-2-(trifluoromethyl)pyridine:
The unique combination of the pyrazole ring, bromine atom, and trifluoromethyl group in This compound makes it distinct and valuable for various applications.
Properties
Molecular Formula |
C7H4BrF3N4 |
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Molecular Weight |
281.03 g/mol |
IUPAC Name |
5-bromo-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-2-5(12)14-15-6(2)13-4(3)7(9,10)11/h1H,(H3,12,13,14,15) |
InChI Key |
HCRROWPYSBDVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC2=NNC(=C21)N)C(F)(F)F)Br |
Origin of Product |
United States |
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